molecular formula C26H23NO6 B12281885 O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine CAS No. 918329-78-9

O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine

Cat. No.: B12281885
CAS No.: 918329-78-9
M. Wt: 445.5 g/mol
InChI Key: DGYAMPGGERPSOR-DEOSSOPVSA-N
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Description

L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative of the amino acid L-tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The Fmoc group is introduced to protect the amino group, while the acetyl group protects the hydroxyl group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected tyrosine derivatives, quinones, and alcohols .

Scientific Research Applications

L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The acetyl group protects the hydroxyl group, allowing for selective reactions at other sites .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Tyr(SO3F)-OH

Uniqueness

L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in complex peptide and protein synthesis .

Properties

CAS No.

918329-78-9

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H23NO6/c1-16(28)33-18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1

InChI Key

DGYAMPGGERPSOR-DEOSSOPVSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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